molecular formula C19H19N3O5S2 B2851893 4-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 1005303-89-8

4-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2851893
CAS No.: 1005303-89-8
M. Wt: 433.5
InChI Key: QTKLIKJYALXOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a methanesulfonyl group and a para-ethoxybenzene sulfonamide moiety. Its molecular formula is C₁₉H₁₉N₃O₄S, with a molecular weight of 385.44 g/mol . The compound’s structure combines a sulfonamide pharmacophore with a pyridazine heterocycle, which is often associated with biological activity in kinase inhibition or enzyme modulation.

Properties

IUPAC Name

4-ethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-3-27-16-7-9-17(10-8-16)29(25,26)22-15-6-4-5-14(13-15)18-11-12-19(21-20-18)28(2,23)24/h4-13,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKLIKJYALXOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the ethoxy and methylsulfonyl groups allows for oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can target the sulfonamide group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Medicinal Chemistry

4-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes related to tumor growth. For instance, sulfonamide derivatives have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting proliferation.

Biological Research

The compound's unique structure allows it to serve as a probe in biological studies, particularly in understanding disease mechanisms and cellular interactions.

Case Study: Neuroprotection

Recent studies have highlighted the role of pyridazine derivatives in neuroprotection. Compounds similar to this compound have been shown to modulate NMDA receptor activity, potentially offering protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Industrial Applications

In addition to its medicinal uses, this compound can also play a role in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.

Table: Potential Industrial Applications

Application AreaDescription
Material Development Used in synthesizing polymers or composites
Catalysis Acts as a catalyst in organic synthesis
Analytical Chemistry Serves as a standard or reference material

Key Mechanisms Identified:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • Receptor Modulation: The compound may act on neurotransmitter receptors, influencing neuroprotective pathways.

Mechanism of Action

The mechanism by which 4-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridazinyl moiety may also play a role in binding to biological targets, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Key Observations:

Pyridazine vs. Quinazolinone Cores: The target compound’s pyridazine core differs from quinazolinone derivatives (e.g., compound 1c in ), which exhibit COX-2 inhibitory activity. Pyridazines are less commonly associated with COX-2 inhibition but may target kinases or other enzymes .

The ethoxy group on the benzene ring is structurally similar to methoxy substituents in COX-2 inhibitors (e.g., compound 1c), which may influence solubility and target affinity .

Synthetic Routes :

  • The target compound’s synthesis likely involves a multi-step process similar to and , such as condensation of sulfonamide intermediates with functionalized pyridazines. For example, hydrazide intermediates (e.g., compound 8 in ) are key precursors for heterocycle formation .
  • Yields for pyridazine analogs (e.g., 49% for compound 18 in ) suggest moderate efficiency, possibly due to steric or electronic challenges in cyclization .

Pharmacological and Physicochemical Comparisons

Key Insights:

  • COX-2 Inhibition: While the target compound lacks direct COX-2 data, its ethoxy-sulfonamide moiety shares similarities with active quinazolinone derivatives. However, the pyridazine core may redirect activity toward non-COX targets .
  • Kinase Inhibition Potential: The methanesulfonyl group is reminiscent of kinase inhibitors (e.g., dabrafenib’s sulfonamide), suggesting possible kinase-modulating effects. Dabrafenib’s molecular weight (519.56 g/mol) is higher due to additional fluorophenyl and thiazole groups, which improve target specificity .
  • Solubility Challenges: Like quinazolinone derivatives, the target compound’s lipophilic substituents (ethoxy, methanesulfonyl) may limit aqueous solubility, necessitating formulation optimization .

Biological Activity

4-Ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for this compound is C20H22N4O4SC_{20}H_{22}N_{4}O_{4}S. The structure features a benzene sulfonamide core with ethoxy and pyridazine substituents, which are critical for its biological activity.

Sulfonamides are known to inhibit carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. The inhibition of these enzymes can disrupt various physiological processes, including acid-base balance and fluid secretion in tissues.

Inhibition of Carbonic Anhydrases

Research indicates that sulfonamide derivatives can exhibit varying degrees of selectivity towards different CA isoforms. For instance, compounds with similar structures have been shown to selectively inhibit mitochondrial carbonic anhydrases (CA VA/VB) with KIs in the nanomolar range, suggesting that structural modifications can enhance potency and selectivity against specific CA isoforms .

Structure-Activity Relationship (SAR)

The SAR studies on related compounds reveal that modifications in the sulfonamide group and the introduction of substituents on the aromatic rings significantly influence biological activity. For example, the presence of a methanesulfonyl group has been linked to increased potency against certain cancer cell lines, indicating that electronic and steric factors play crucial roles in the binding affinity to target enzymes .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Compound Target IC50 (µM) Selectivity Notes
4-Ethoxy...Carbonic Anhydrase II0.58ModerateEffective in inhibiting CA II
Benzene...Complex I (OXPHOS)0.31HighSignificant cytotoxicity in pancreatic cancer cells
MethanesulfonamideVarious CAs>10LowLoss of potency observed with structural modifications

Case Studies

  • Pancreatic Cancer Model : In a study involving pancreatic cancer cell lines, this compound demonstrated significant cytotoxic effects, particularly under conditions favoring oxidative phosphorylation (OXPHOS). The compound's ability to inhibit ATP production was linked to its structural features that enhance binding to mitochondrial CAs .
  • Metabolic Stability : Another study highlighted the metabolic stability issues associated with the ethoxy moiety in similar sulfonamide compounds. Modifications aimed at enhancing metabolic stability led to a decrease in potency, emphasizing the delicate balance between structural integrity and biological efficacy .

Q & A

Q. How can researchers optimize the synthesis of 4-ethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including coupling of the pyridazine core with substituted phenyl groups and sulfonamide formation. Key steps include:
  • Solvent selection : Ethanol or DMF under reflux enhances reaction efficiency .
  • Catalysts : Palladium-based catalysts (e.g., Pd/C) improve coupling reactions .
  • Monitoring : Use TLC or HPLC to track reaction progress and intermediates .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) resolves impurities .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy, methanesulfonyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₂N₄O₅S₂) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between the pyridazine and benzene rings .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : The sulfonamide group and ethoxy substituent confer moderate polarity:
  • Solubility Testing : Use solvents like DMSO for stock solutions and PBS for biological assays .
  • Formulation : For in vivo studies, employ co-solvents (e.g., PEG 400) to enhance bioavailability .

Advanced Research Questions

Q. What strategies can elucidate the compound’s interaction with TRPM8 receptors or other enzyme targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the receptor on a sensor chip .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
  • Mutagenesis Studies : Identify critical residues in the binding pocket (e.g., TRPM8’s menthol-binding domain) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer :
  • Core Modifications : Replace the ethoxy group with fluoro or methoxy to alter electron density .
  • Substituent Screening : Test pyridazine analogs (e.g., piperidine vs. morpholine rings) for improved target selectivity .
  • Data-Driven SAR : Use computational tools (e.g., molecular docking) to predict binding modes before synthesis .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .
  • Control Standardization : Include positive controls (e.g., known TRPM8 antagonists like WS-12) to normalize data .
  • Meta-Analysis : Compare datasets from SPR, ITC, and cellular assays to identify outliers or assay-specific artifacts .

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s potential in pain management?

  • Methodological Answer :
  • In Vitro : TRPM8-expressing HEK293 cells for cold-sensitivity assays .
  • In Vivo : Mouse models of neuropathic pain (e.g., chronic constriction injury) with dose-response studies (1–10 mg/kg, i.p.) .
  • Safety Profiling : Assess CNS penetration via blood-brain barrier permeability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.